2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

Medicinal Chemistry Physicochemical Properties ADME

This polysubstituted benzoic acid (284.33 g/mol) is a dual-vector building block for BRD4 and RORγ modulator synthesis. It features a metabolically stable cyclopropylmethoxy group and a polar ethylsulfonyl handle, providing an ideal physicochemical profile (XLogP3 1.8, TPSA 89 Ų) for fragment elaboration. Its balanced lipophilicity supports lead optimization of ADME properties, making it a strategic scaffold for high-quality library production.

Molecular Formula C13H16O5S
Molecular Weight 284.33 g/mol
Cat. No. B8045500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid
Molecular FormulaC13H16O5S
Molecular Weight284.33 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)C(=O)O
InChIInChI=1S/C13H16O5S/c1-2-19(16,17)10-5-6-12(11(7-10)13(14)15)18-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,14,15)
InChIKeyLNXVQKIDXKPFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid – Benzoic Acid Derivative with Cyclopropylmethoxy and Ethylsulfonyl Substituents for Medicinal Chemistry Research


2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid (CAS: 1956354-65-6) is a polysubstituted benzoic acid derivative featuring a cyclopropylmethoxy group at the ortho position and an ethylsulfonyl group at the meta position. The compound possesses a molecular weight of 284.33 g/mol and is supplied at purities ranging from 95% to 98% . Its structure incorporates two distinct functional handles—a metabolically stabilizing cyclopropylalkoxy ether and a polar, electron-withdrawing sulfonyl moiety—which together confer a unique physicochemical profile suited for fragment elaboration and the construction of complex bioactive molecules [1].

Why Generic Substitution of 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid with Mono-Substituted Analogs Fails – Physicochemical and Synthetic Differentiation Evidence


This compound cannot be substituted by simpler mono-substituted benzoic acid analogs (e.g., 2-(cyclopropylmethoxy)benzoic acid or 2-(ethylsulfonyl)benzoic acid) without a predictable alteration of lipophilicity, hydrogen-bonding capacity, and synthetic utility. The combination of the lipophilic cyclopropylmethoxy group (XLogP3 = 2.3 for the mono-substituted analog) and the polar ethylsulfonyl group (logP = 0.71-1.16) yields a balanced XLogP3 of 1.8 for the target compound, positioning it within an optimal range for passive permeability while retaining moderate aqueous solubility [1][2]. Furthermore, the presence of both substituents provides two orthogonal synthetic vectors—the carboxylic acid for amide/ester coupling and the sulfonyl group for further functionalization or as a hydrogen-bond acceptor—which are absent in mono-substituted comparators [3]. The data below quantify these differentiation points.

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid – Quantitative Differentiation from Structural Analogs


Lipophilicity Balance: XLogP3 of Target vs. Mono-Substituted Analogs

The target compound exhibits an XLogP3 of 1.8, which is intermediate between the more lipophilic 2-(cyclopropylmethoxy)benzoic acid (XLogP3 = 2.3) and the more polar 2-(ethylsulfonyl)benzoic acid (logP = 0.71–1.16) [1]. This balanced lipophilicity suggests improved passive permeability compared to the highly polar ethylsulfonyl analog, while maintaining greater aqueous solubility than the purely lipophilic cyclopropylmethoxy analog.

Medicinal Chemistry Physicochemical Properties ADME

Topological Polar Surface Area (TPSA) – Enhanced Aqueous Solubility Potential

The target compound has a calculated Topological Polar Surface Area (TPSA) of 89 Ų, which is substantially higher than that of 2-(cyclopropylmethoxy)benzoic acid (TPSA = 46.5 Ų) due to the presence of the ethylsulfonyl group [1]. TPSA values below 140 Ų are generally considered acceptable for oral bioavailability, and values above 60 Ų are associated with improved aqueous solubility [2].

Drug-Likeness Solubility Physicochemical Properties

Rotatable Bond Count – Conformational Flexibility Comparison

The target compound possesses 6 rotatable bonds, compared to 4 rotatable bonds for 2-(cyclopropylmethoxy)benzoic acid [1]. The additional rotatable bonds arise from the ethylsulfonyl group, which increases conformational flexibility while maintaining an acceptable molecular weight (284.33 g/mol) within Lipinski's rule-of-five guidelines [2].

Conformational Analysis Molecular Flexibility Drug Design

Metabolic Stability Enhancement via Cyclopropylmethoxy Group – Class-Level Inference

The cyclopropylmethoxy moiety is known to enhance metabolic stability by reducing oxidative metabolism at the ether oxygen compared to unsubstituted alkoxy groups [1]. In the context of this compound, the presence of this group at the ortho position may also provide steric shielding of the benzoic acid moiety. The ethylsulfonyl group further contributes to metabolic stability by introducing a strong electron-withdrawing effect that can reduce susceptibility to CYP-mediated oxidation [2].

Metabolic Stability Cyclopropyl Group Drug Metabolism

Synthetic Utility as a Scaffold for BRD4 Inhibitors – Quantitative Potency of Derived Analog

The target compound serves as a key synthetic precursor for BRD4 inhibitors. In a US patent (US10941160, Example 466), elaboration of this benzoic acid derivative into 5-[2-(cyclopropylmethoxy)-5-ethylsulfonylphenyl]-1,4-dimethylpyridin-2-one yielded an inhibitor with an IC50 of 500 nM against human BRD4 in a biochemical assay [1]. This demonstrates that the scaffold can be successfully converted into a biologically active molecule with single-digit micromolar potency.

Epigenetics BRD4 Inhibitor Design

Utility in RORγ Inverse Agonist Synthesis – Affinity of Derived Analog

The cyclopropylmethoxy and ethylsulfonyl groups are common pharmacophoric elements in RORγ inverse agonists. A structurally related analog, (R)-2-(cyclopropylmethoxy)-1-ethyl-N-(1-(4-(ethylsulfonyl)phenyl)-2-hydroxyethyl)-1H-benzo[d]imidazole-5-carboxamide, demonstrated a Ki < 100 nM in a cell-free RORγ competition binding assay and an IC50 of 1.00E+3 nM in a cell-based transcriptional activity assay [1]. This indicates that the functional groups present in the target compound can confer high binding affinity when incorporated into appropriate scaffolds.

Immunology RORγ Inverse Agonist

2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid – High-Value Research and Industrial Application Scenarios


Synthesis of BRD4 Bromodomain Inhibitors for Epigenetic Drug Discovery

The compound can be elaborated into potent BRD4 inhibitors via coupling of the carboxylic acid with amine-containing heterocycles or via transition-metal-catalyzed cross-coupling at the aryl bromide position (after halogenation). The demonstrated IC50 of 500 nM for a derived pyridinone analog confirms the scaffold's suitability for generating tool compounds and lead molecules in bromodomain-targeting programs [1].

Construction of RORγ Inverse Agonist Libraries for Autoimmune Disease Research

The cyclopropylmethoxy and ethylsulfonyl motifs are privileged structural elements in RORγ inverse agonists, as evidenced by the <100 nM binding affinity of a closely related benzimidazole carboxamide [1]. This compound provides a convenient entry point for synthesizing focused libraries of RORγ modulators via standard amide coupling and functional group interconversion reactions.

Fragment-Based Lead Optimization Requiring Balanced Lipophilicity and Solubility

With an XLogP3 of 1.8 and TPSA of 89 Ų, this compound occupies a favorable physicochemical space for fragment elaboration. Its balanced lipophilicity allows for the addition of polar or lipophilic substituents without exceeding drug-like property thresholds, making it an ideal core for optimizing ADME properties in lead optimization campaigns [1][2].

Synthesis of PDE4 Inhibitors via Roflumilast-Related Intermediates

Compounds bearing the cyclopropylmethoxy group are key intermediates in the synthesis of roflumilast and other PDE4 inhibitors [1]. The target compound's structure closely resembles that of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, a known roflumilast precursor, suggesting its utility in generating novel PDE4 inhibitor analogs with modified sulfonyl substitution patterns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.